molecular formula C21H20ClN3O4S B11407366 N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11407366
M. Wt: 445.9 g/mol
InChI Key: ZMNIATBZPHXKRZ-UHFFFAOYSA-N
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Description

N-BENZYL-5-CHLORO-N-(4-ETHOXYPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-CHLORO-N-(4-ETHOXYPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various substituents are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.

    Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-CHLORO-N-(4-ETHOXYPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-BENZYL-5-CHLORO-N-(4-ETHOXYPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-5-CHLORO-N-(4-METHOXYPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

    N-BENZYL-5-CHLORO-N-(4-HYDROXYPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

N-BENZYL-5-CHLORO-N-(4-ETHOXYPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Conclusion

N-BENZYL-5-CHLORO-N-(4-ETHOXYPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a compound with diverse potential applications in scientific research and industry. Its unique structure and reactivity make it a valuable subject of study in various fields.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-benzyl-5-chloro-N-(4-ethoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-3-29-17-11-9-16(10-12-17)25(14-15-7-5-4-6-8-15)20(26)19-18(22)13-23-21(24-19)30(2,27)28/h4-13H,3,14H2,1-2H3

InChI Key

ZMNIATBZPHXKRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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